Hydroxyfasudil (CAS 105628-72-6) is a highly selective, ATP-competitive inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2) with IC50 values of approximately 0.73 μM and 0.72 μM, respectively . As the primary active metabolite of the clinical vasodilator fasudil, it is utilized extensively in advanced chemoinformatics and pharmacological research. For procurement professionals and principal investigators, hydroxyfasudil represents a metabolically independent, directly active ROCK inhibitor that bypasses the need for hepatic conversion, making it an essential standard for high-precision in vitro assays, endothelial function studies, and in vivo cardiovascular models [1].
Substituting hydroxyfasudil with its parent compound, fasudil, or other generic ROCK inhibitors like Y-27632 introduces critical experimental and physiological confounds. In cell culture and isolated tissue assays, fasudil acts as a prodrug that requires hepatic aldehyde oxidase to convert into hydroxyfasudil; using fasudil directly in vitro often necessitates artificially high concentrations that compromise kinase selectivity[1]. Furthermore, while Y-27632 is a common in-class substitute, it induces significantly more severe and prolonged systemic hypotension in vivo compared to hydroxyfasudil [2]. This hemodynamic instability confounds neurovascular and ischemic stroke models, rendering generic substitution unacceptable for studies requiring precise target engagement without severe blood pressure artifacts.
Hydroxyfasudil demonstrates vastly superior selectivity for ROCK over Protein Kinase A (PKA) compared to its parent compound. While fasudil only exhibits a 5-fold selectivity window for ROCK over PKA, hydroxyfasudil achieves an approximately 50-fold selectivity margin (PKA IC50 = 37 μM vs. ROCK1/2 IC50 ~0.72 μM) [1].
| Evidence Dimension | ROCK vs. PKA Selectivity Window |
| Target Compound Data | 50-fold selectivity (PKA IC50 = 37 μM) |
| Comparator Or Baseline | Fasudil (5-fold selectivity) |
| Quantified Difference | 10x greater selectivity margin for hydroxyfasudil |
| Conditions | Cell-free kinase inhibition assay |
Procuring hydroxyfasudil ensures that phenotypic changes in cellular assays are strictly ROCK-mediated, eliminating the confounding off-target PKA inhibition seen with high-dose fasudil.
In focal cerebral ischemia models, the standard ROCK inhibitor Y-27632 causes severe systemic hypotension, leading to a 25% decrease in resting cerebral blood flow (CBF) in nonischemic brain regions. In contrast, hydroxyfasudil maintains better hemodynamic stability, causing only a 15% reduction in resting CBF with a more gradual hypotensive onset, thereby preserving baseline perfusion more effectively [1].
| Evidence Dimension | Reduction in resting cerebral blood flow (CBF) |
| Target Compound Data | 15% decrease |
| Comparator Or Baseline | Y-27632 (25% decrease) |
| Quantified Difference | 10% absolute improvement in resting CBF preservation |
| Conditions | In vivo focal ischemia model (1 hour post-single dose) |
For researchers conducting stroke or neuroprotection studies, hydroxyfasudil is the preferred procurement choice to avoid the severe hypotensive artifacts associated with Y-27632.
Because it does not require metabolic activation, hydroxyfasudil directly and potently upregulates endothelial nitric oxide synthase (eNOS) mRNA in vitro. It achieves this with an EC50 of 0.8 ± 0.3 μM, which perfectly aligns with its IC50 for ROCK inhibition [1]. Fasudil requires higher concentrations to achieve similar direct in vitro effects due to the absence of hepatic conversion enzymes in standard cell cultures.
| Evidence Dimension | In vitro metabolic independence (eNOS mRNA EC50) |
| Target Compound Data | Directly active at 0.8 ± 0.3 μM |
| Comparator Or Baseline | Fasudil (Requires hepatic aldehyde oxidase for activation) |
| Quantified Difference | Eliminates the need for in vivo metabolism to achieve low-micromolar efficacy |
| Conditions | Human aortic endothelial cells (HAEC) in vitro |
Bypassing the need for aldehyde oxidase-mediated metabolism guarantees reproducible, concentration-dependent results in isolated cell culture workflows.
Because hydroxyfasudil bypasses the need for hepatic aldehyde oxidase metabolism, it is the optimal choice for isolated cell culture studies (e.g., human aortic endothelial cells). It provides direct, low-micromolar ROCK inhibition without the off-target PKA interference that occurs when using artificially high concentrations of the fasudil prodrug [1].
Hydroxyfasudil is highly preferred over Y-27632 in acute stroke and cerebral blood flow models. Its superior hemodynamic profile prevents the severe systemic hypotension and drastic resting cerebral blood flow reductions caused by Y-27632, ensuring that neuroprotective readouts are not confounded by vascular collapse [2].
For research focused on cardiovascular protection and nitric oxide signaling, hydroxyfasudil directly upregulates eNOS mRNA (EC50 = 0.8 μM) and increases NO production. Its high selectivity ensures that these effects are mediated strictly through the ROCK pathway, making it a reliable benchmark compound for vascular pharmacology [1].